Tert-butyl {[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methylcarbamate
Description
Tert-butyl {[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methylcarbamate is a synthetic compound featuring a 1,2,4-oxadiazole core substituted with a 4-methoxyphenyl group at position 3 and a tert-butyl methylcarbamate moiety at position 5 (via a methylene linker). This structure combines the metabolic stability of the tert-butyl carbamate group with the aromatic and electronic properties of the 4-methoxyphenyl substituent .
Properties
IUPAC Name |
tert-butyl N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c1-16(2,3)22-15(20)19(4)10-13-17-14(18-23-13)11-6-8-12(21-5)9-7-11/h6-9H,10H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFKHYDCRIJYNTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=NC(=NO1)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl {[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methylcarbamate typically involves the reaction of tert-butyl carbamate with a suitable oxadiazole derivative. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction. The process may also involve heating the reaction mixture to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl {[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group or the methoxy group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler carbamate derivatives .
Scientific Research Applications
Tert-butyl {[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl {[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methylcarbamate involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity to these targets, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Fluorophenyl Analog
The fluorophenyl derivative, tert-butyl {[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}methylcarbamate (CAS 2058529-91-0), replaces the methoxy group with a fluorine atom. Fluorine’s electronegativity may enhance metabolic stability but reduce solubility compared to the methoxy variant .
Phenoxyphenyl Analog
In tert-butyl methyl(4-(3-(4-phenoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)carbamate (19b), the 4-methoxyphenyl group is replaced with a bulkier 4-phenoxyphenyl substituent. This modification increases steric hindrance, which could impact both synthetic yield (14% for 19b vs. higher yields for simpler analogs) and target engagement .
Hydroxyphenyl Derivatives
Compounds such as 4-(3-(4-hydroxyphenyl)-1,2,4-oxadiazol-5-yl)phenol hydrochloride (15a) introduce polar hydroxyl groups. These derivatives exhibit higher aqueous solubility but are prone to oxidation and rapid metabolism, limiting their utility in vivo compared to the methoxy variant .
Modifications to the Carbamate Group
Piperazine-Linked Carbamate
The compound tert-butyl 4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine-1-carboxylate (CAS 1170943-40-4) replaces the methyl group in the carbamate with a piperazine ring.
Indole-Based Carbamates
Derivatives like tert-butyl (S)-2-(3-(1-decyl-1H-indol-6-yl)-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate (4w) incorporate indole scaffolds. Yields for such compounds reach 94%, indicating robust synthetic routes .
Functional Group Additions
Imidazole-Substituted Analogs
The compound tert-butyl(5-(1-(2-(1H-imidazol-1-yl)ethyl)-1H-indazol-3-yl)-1,2,4-oxadiazol-3-yl)methylcarbamate (16) introduces an imidazole ring, conferring pH-dependent ionization. This property may enhance binding to metalloenzymes or receptors with histidine-rich domains, a feature absent in the methoxyphenyl parent compound .
Boronic Acid Derivatives
In tert-butyl (5-((tert-butoxycarbonylamino)methyl)furan-2-yl)boronic acid, the oxadiazole is replaced with a boronic acid-functionalized furan. Such analogs are used in Suzuki-Miyaura coupling reactions, highlighting their utility as synthetic intermediates rather than bioactive agents .
Comparative Data Table
Key Findings and Implications
Electronic Effects : The 4-methoxyphenyl group balances electron donation and steric bulk, making it preferable for both synthetic feasibility and target binding compared to highly electronegative (e.g., F) or bulky (e.g., OPh) substituents .
Solubility vs. Permeability : Hydroxyphenyl derivatives prioritize solubility, while alkylated indole analogs favor membrane permeability. The methoxyphenyl parent compound occupies an intermediate position .
Synthetic Accessibility : Yields vary significantly with structural complexity. Simple tert-butyl carbamates (e.g., methoxy, fluorine) are synthesized more efficiently than multi-ring systems .
Biological Activity
Tert-butyl {[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methylcarbamate is a compound that has garnered attention for its potential biological activities. This article aims to summarize the biological activity of this compound based on available research findings, including molecular interactions, pharmacological effects, and structure-activity relationships (SAR).
- Molecular Formula : C15H18N3O4
- Molecular Weight : 306.32 g/mol
- IUPAC Name : tert-butyl N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}carbamate
- CAS Number : 1170943-40-4
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds containing the oxadiazole moiety often exhibit significant antitumor and antimicrobial activities. The mechanism of action can involve the inhibition of specific enzymes or receptors involved in cellular signaling pathways.
Biological Activities
-
Antitumor Activity :
- Several studies have demonstrated that oxadiazole derivatives possess anticancer properties. The compound has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- A study highlighted that similar oxadiazole compounds can inhibit BRAF(V600E) and EGFR signaling pathways, which are crucial in many cancers .
-
Antimicrobial Activity :
- The compound has exhibited activity against a range of bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways in bacteria.
- Research has shown that derivatives with similar structures have been effective against resistant strains of bacteria .
- Anti-inflammatory Effects :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components:
| Structural Feature | Effect on Activity |
|---|---|
| Methoxy group on phenyl ring | Enhances lipophilicity and cellular uptake |
| Oxadiazole ring | Contributes to the overall stability and reactivity of the compound |
| Tert-butyl group | Increases steric hindrance, potentially affecting binding affinity |
Case Studies
- Antitumor Efficacy :
- Antimicrobial Screening :
Q & A
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
- Methodological Answer :
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time .
- Design of Experiments (DoE) : Multivariate analysis (e.g., ANOVA) identifies critical parameters (e.g., temperature, stirring rate) affecting purity .
- Quality Control : Establish acceptance criteria for intermediates (e.g., ≥95% purity via HPLC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
